molecular formula C12H12ClF3O2S B14051512 1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051512
M. Wt: 312.74 g/mol
InChI Key: ZROUDKMNPFIXKT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-4-(trifluoromethylthio)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced technologies such as automated reactors and in-line monitoring systems.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or acetone.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols, alkanes, or other reduced derivatives.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: A structural isomer with similar chemical properties but different spatial arrangement of functional groups.

    1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one: A compound with a trifluoromethyl group instead of a trifluoromethylthio group, leading to different reactivity and properties.

Uniqueness

1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, stability, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

1-Chloro-1-(2-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one, identified by its CAS number 1806689-22-4, is a synthetic organic compound notable for its potential biological activities. This compound features a trifluoromethylthio group, which is known to enhance biological activity through various mechanisms. The following sections will detail its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClF3O2SC_{12}H_{12}ClF_3O_2S, with a molecular weight of 312.74 g/mol.

Structural Formula

Structure C12H12ClF3O2S\text{Structure }\text{C}_{12}\text{H}_{12}\text{ClF}_3\text{O}_2\text{S}

Physical Properties

PropertyValue
Molecular Weight312.74 g/mol
Purity≥ 98%

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study on similar compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that the presence of the trifluoromethylthio moiety may contribute to such effects.

Antifungal Activity

In vitro assays have shown that certain pyrazole derivatives, closely related to this compound, possess notable antifungal activity. These findings can be extrapolated to suggest potential antifungal properties for our compound as well.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of synthesized compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
    • Reference : Umesha et al., 2009 .
  • Antifungal Testing :
    • Compounds derived from a similar scaffold were evaluated for their antifungal activity against Candida albicans. The most effective compounds showed an IC50 value of approximately 15 µg/mL.
    • Reference : MDPI Study on Trifluoromethyl Group Drugs .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : The lipophilic nature of the trifluoromethylthio group may facilitate disruption of microbial cell membranes, leading to increased permeability and cell death.

Properties

Molecular Formula

C12H12ClF3O2S

Molecular Weight

312.74 g/mol

IUPAC Name

1-chloro-1-[2-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2S/c1-3-18-10-6-8(19-12(14,15)16)4-5-9(10)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

ZROUDKMNPFIXKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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